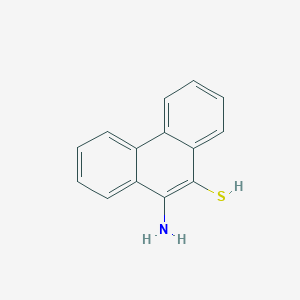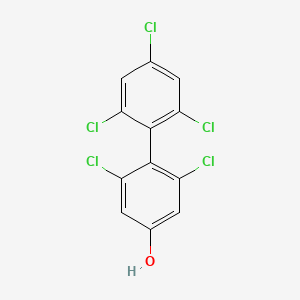
(1,1'-Biphenyl)-4-ol, 2,2',4',6,6'-pentachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- is a chlorinated derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields. Its molecular formula is C12H5Cl5O, and it has a molecular weight of 326.433 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of (1,1’-Biphenyl)-4-ol using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic chlorination in a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The use of solvents like carbon tetrachloride or chloroform can also aid in the chlorination process .
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated biphenyls .
科学的研究の応用
(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on biphenyls and their reactivity.
Biology: Research on its toxicity and environmental impact is crucial for understanding the behavior of chlorinated biphenyls in ecosystems.
Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor, are ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- involves its interaction with biological molecules. It can bind to receptors and enzymes, disrupting normal cellular functions. The compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
類似化合物との比較
Similar Compounds
(1,1’-Biphenyl)-4-ol, 2,2’,4’,5,5’-pentachloro-: Another chlorinated biphenyl with similar properties but different chlorine substitution patterns.
(1,1’-Biphenyl)-4-ol, 2,2’,3’,4’,5’-pentachloro-: Differing in the positions of chlorine atoms, affecting its reactivity and toxicity.
Uniqueness
(1,1’-Biphenyl)-4-ol, 2,2’,4’,6,6’-pentachloro- is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental persistence. Its high degree of chlorination makes it more resistant to degradation compared to less chlorinated biphenyls .
特性
CAS番号 |
149111-99-9 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
3,5-dichloro-4-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-5-1-7(14)11(8(15)2-5)12-9(16)3-6(18)4-10(12)17/h1-4,18H |
InChIキー |
RZLUZWTWKRJNJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


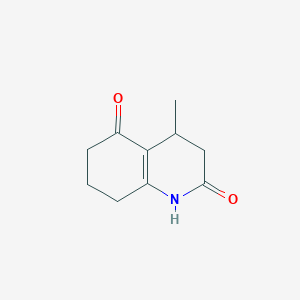
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
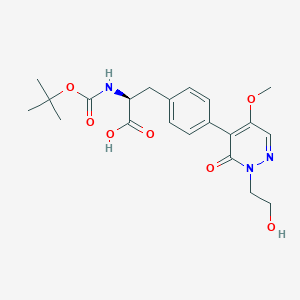
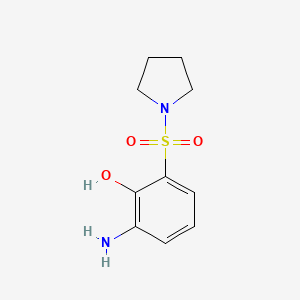


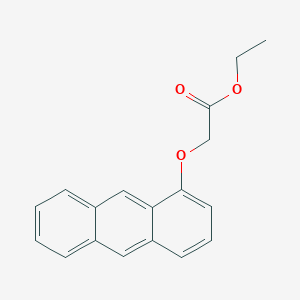
![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
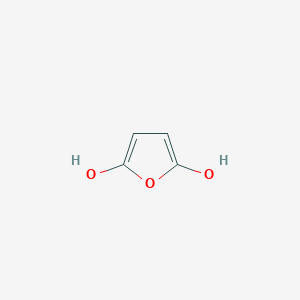
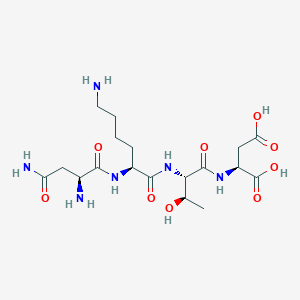
![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)


